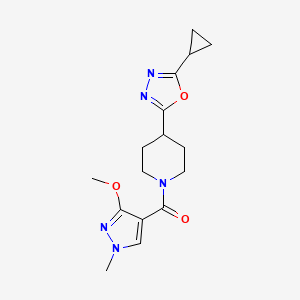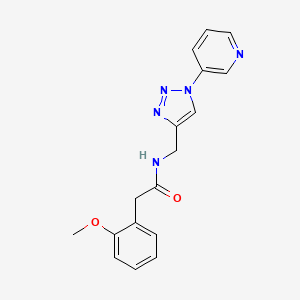![molecular formula C19H16N6O B2851969 6-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile CAS No. 2202166-78-5](/img/structure/B2851969.png)
6-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of multiple heterocyclic rings and functional groups. The presence of nitrogen in the pyridine and pyridazinone rings, as well as in the azetidine ring, is likely to have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups and heterocyclic rings. For instance, the pyridine and pyridazinone rings might undergo electrophilic substitution reactions, while the azetidine ring might be involved in nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple nitrogen atoms might make the compound basic, while the presence of the nitrile group might make it somewhat polar .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
6-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile and related compounds have been explored for their synthesis and structural characteristics. Studies have reported the synthesis of various pyridine derivatives, showcasing diverse chemical reactions and analytical techniques for characterizing these compounds. For instance, Ravi et al. (2020) demonstrated the synthesis of azo molecules by reacting 2-aminothiazole with different pyridone derivatives, which exhibited potential antimicrobial activity. Similarly, Cetina et al. (2010) synthesized and analyzed the structural features of three pyridine derivatives using spectroscopic techniques, revealing insights into their optical properties (Ravi et al., 2020; Cetina et al., 2010).
Antimicrobial and Antioxidant Activities
Compounds related to 6-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile have been evaluated for their biological activities. Studies have indicated that these compounds can exhibit significant antimicrobial and antioxidant activities. For example, Salem et al. (2015) investigated the antioxidant activity of novel fused heterocyclic compounds derived from tetrahydropyrimidine, providing a foundation for further exploration of related pyridine derivatives (Salem et al., 2015).
Molecular Docking and Biological Screening
Further research has extended into the molecular docking and biological screening of pyridine derivatives. Flefel et al. (2018) prepared a series of novel pyridine and fused pyridine derivatives, including molecular docking screenings towards specific target proteins, revealing moderate to good binding energies. This highlights the potential of such compounds in the development of new therapeutic agents (Flefel et al., 2018).
Optical and Electronic Properties
The optical and electronic properties of pyridine derivatives have also been a subject of interest. Roushdy et al. (2019) performed a detailed study on the synthesis, characterization, and photosensitivity of a pyridine derivative, exploring its potential in optoelectronic devices. The study provided insights into the optical absorption and electrical characteristics of the compound, indicating its applicability in various technological applications (Roushdy et al., 2019).
Eigenschaften
IUPAC Name |
6-[3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c20-8-14-3-5-18(22-9-14)24-11-15(12-24)13-25-19(26)6-4-17(23-25)16-2-1-7-21-10-16/h1-7,9-10,15H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAUGAVTARBAMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)C#N)CN3C(=O)C=CC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Propan-2-yl)amino]cyclohexan-1-ol](/img/structure/B2851887.png)
![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2851888.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2851890.png)



![methyl 2-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2851899.png)
![N-(2-{bis[2-(2,2-dichloroacetamido)ethyl]amino}ethyl)-2,2-dichloroacetamide hydrochloride](/img/structure/B2851900.png)


![N-(2-(cyclohex-1-en-1-yl)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2851903.png)


